4-(1-benzyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Benzyl Group: Benzylation of the benzodiazole ring can be done using benzyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Coupling of the Benzodiazole and Pyrrolidinone Moieties: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce dihydrobenzodiazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and pyrrolidinone moieties.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulation of signaling pathways, such as those involving neurotransmitters or hormones.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like diazepam and clonazepam, which are known for their anxiolytic and anticonvulsant properties.
Pyrrolidinone Derivatives: Compounds like piracetam, which is used as a nootropic agent.
Uniqueness
4-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of benzodiazole and pyrrolidinone moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H23N3O |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H23N3O/c1-18-11-13-21(14-12-18)27-17-20(15-24(27)29)25-26-22-9-5-6-10-23(22)28(25)16-19-7-3-2-4-8-19/h2-14,20H,15-17H2,1H3 |
InChI Key |
QGGOWZMSWQXNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
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